
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is a cyclic organophosphorus compound with the molecular formula C5H11O3P It is known for its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine and dry toluene . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve oxidation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major product is this compound 2-oxide.
Substitution: The products vary depending on the substituent introduced, but typically result in derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom and hydroxyl group. The compound can form stable intermediates and adducts, which are crucial in its applications in catalysis and biological systems. The molecular targets and pathways involved depend on the specific application, such as its role in coupling reactions or as a mechanistic marker in biological studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- Cyclic 2,2-dimethyltrimethylene phosphonate
- Neopentylene phosphite
- Neopentylglycol hydrogen phosphite
Uniqueness
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is unique due to its specific cyclic structure and the presence of both a hydroxyl group and a phosphorus atom. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications. Its stability and reactivity also distinguish it from other similar compounds.
Propiedades
Número CAS |
2553-49-3 |
|---|---|
Fórmula molecular |
C5H11O3P |
Peso molecular |
150.11 g/mol |
Nombre IUPAC |
2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H11O3P/c1-5(2)3-7-9(6)8-4-5/h6H,3-4H2,1-2H3 |
Clave InChI |
RCMBNTZZKQOSGO-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(OC1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13031474.png)
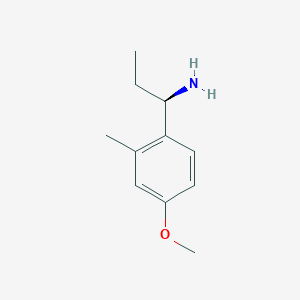
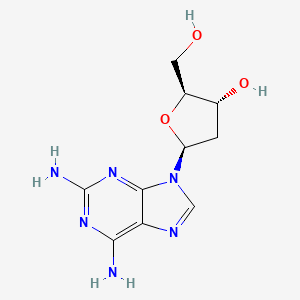
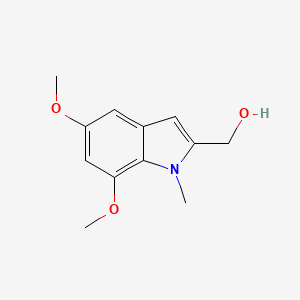
![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)
![(3aR,4S,9bS)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13031508.png)


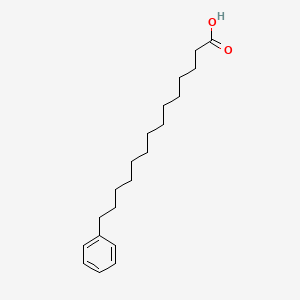
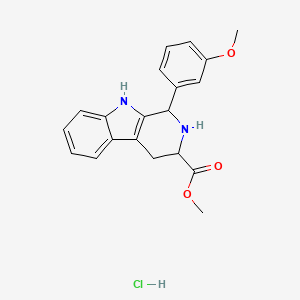
![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
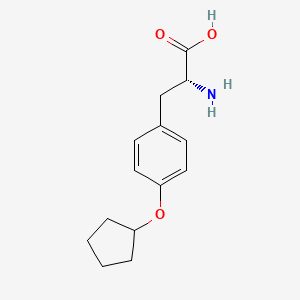
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
